molecular formula C9H22N3O3P B15197115 N-Amidinophosphoramidic acid dibutyl ester CAS No. 6986-87-4

N-Amidinophosphoramidic acid dibutyl ester

Cat. No.: B15197115
CAS No.: 6986-87-4
M. Wt: 251.26 g/mol
InChI Key: RJRCZTWPCPVDFK-UHFFFAOYSA-N
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Description

N-Amidinophosphoramidic acid dibutyl ester: is an organophosphorus compound characterized by the presence of a phosphoramidate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinophosphoramidic acid dibutyl ester typically involves the reaction of phosphoramidic acid derivatives with amidine compounds under controlled conditions. One common method includes the use of dibutyl phosphoramidate as a starting material, which is then reacted with an amidine compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Amidinophosphoramidic acid dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Amidinophosphoramidic acid dibutyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Amidinophosphoramidic acid dibutyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This interaction is facilitated by the presence of the amidine and phosphoramidate groups, which can engage in hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Uniqueness: N-Amidinophosphoramidic acid dibutyl ester is unique due to its phosphoramidate group, which imparts distinct chemical reactivity and biological activity compared to phthalate esters. The presence of the amidine group further enhances its potential for enzyme inhibition and other biochemical interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

6986-87-4

Molecular Formula

C9H22N3O3P

Molecular Weight

251.26 g/mol

IUPAC Name

2-dibutoxyphosphorylguanidine

InChI

InChI=1S/C9H22N3O3P/c1-3-5-7-14-16(13,12-9(10)11)15-8-6-4-2/h3-8H2,1-2H3,(H4,10,11,12,13)

InChI Key

RJRCZTWPCPVDFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(N=C(N)N)OCCCC

Origin of Product

United States

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